N-Demethyl Roxithromycin-d7 is a deuterated derivative of Roxithromycin, a semi-synthetic macrolide antibiotic derived from Erythromycin. This compound is primarily utilized in scientific research, particularly in pharmacokinetics and metabolic studies. The deuteration provides a unique advantage for tracing and quantifying the compound in biological systems due to its distinct mass characteristics.
N-Demethyl Roxithromycin-d7 is classified under macrolide antibiotics, which are known for their broad-spectrum antibacterial activity. It is specifically categorized as a derivative of Roxithromycin, which acts by inhibiting bacterial protein synthesis.
The synthesis of N-Demethyl Roxithromycin-d7 typically involves the modification of the Roxithromycin structure through deuteration. One common method includes the use of deuterated reagents during the synthesis process to replace certain hydrogen atoms with deuterium. This can be achieved through various organic reactions, including nucleophilic substitutions or reductions that selectively incorporate deuterium into the molecular framework.
The synthesis may involve multiple steps to ensure the integrity of the macrolide structure while achieving the desired level of deuteration. Techniques such as liquid chromatography and mass spectrometry are often employed to purify and verify the synthesized compound's identity and purity.
The molecular formula for N-Demethyl Roxithromycin-d7 is , with a molecular weight of approximately 830.06 g/mol . The structure retains the core macrolide ring characteristic of Roxithromycin, with specific modifications to accommodate deuterium atoms.
The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, affecting aspects such as solubility and stability, which are crucial for its application in research.
N-Demethyl Roxithromycin-d7 can undergo various chemical reactions typical for macrolides, including hydrolysis, oxidation, and conjugation reactions. These reactions are essential for understanding its metabolic pathways and pharmacokinetic behavior in biological systems.
The stability of N-Demethyl Roxithromycin-d7 under different pH conditions and temperatures can be assessed through controlled experiments, providing insights into its reactivity and potential degradation pathways.
N-Demethyl Roxithromycin-d7 exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action disrupts bacterial growth and replication.
Research indicates that modifications in the structure, such as those found in N-Demethyl Roxithromycin-d7, can influence its binding affinity and efficacy against various bacterial strains. Studies have shown that structural elements critical for interaction with ribosomal RNA are preserved in this derivative .
N-Demethyl Roxithromycin-d7 is primarily used in scientific research applications including:
This compound plays a vital role in advancing our understanding of macrolide antibiotics' behavior in biological systems, contributing to drug development and therapeutic strategies against bacterial infections.
N-Demethyl Roxithromycin-d7 shares the fundamental macrolide backbone of roxithromycin (C41H76N2O15) [1], but features two critical modifications:
Despite these modifications, the compound maintains roxithromycin’s core mechanism of action: inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit [1] [9]. The N-demethylation does not abolish antibacterial activity but may alter pharmacokinetic properties, making this metabolite crucial for understanding roxithromycin’s biological fate. Deuterium labeling introduces negligible steric changes, preserving biochemical interactions while creating a distinct mass signature for detection [4] [8].
Table 1: Structural Comparison of Roxithromycin and Its Deuterated Metabolite
Characteristic | Roxithromycin | N-Demethyl Roxithromycin-d7 |
---|---|---|
Molecular Formula | C41H76N2O15 | C40H67D7N2O15 |
Molecular Weight | 837.05 g/mol [1] | 830.07 g/mol [4] |
Key Modification | Parent structure | N-Demethylation + D7 labeling |
CAS Number | 80214-83-1 [10] | 118267-18-8 [6] |
Deuterium labeling, particularly with seven deuterium atoms as in N-Demethyl Roxithromycin-d7, provides strategic advantages for tracing drug metabolism and enhancing analytical accuracy:
Table 2: Research Applications of N-Demethyl Roxithromycin-d7
Application | Purpose | Technical Advantage |
---|---|---|
LC-MS/MS Quantitation | Accurate measurement of roxithromycin/metabolites in biological samples | Mass shift eliminates isotopic overlap; co-elution corrects extraction losses [5] [8] |
Metabolic Pathway Mapping | Identification of N-demethylation kinetics and secondary metabolites | Distinguishes administered drug from endogenous compounds; tracks metabolic fate [4] [6] |
ANDA Compliance | Method validation for generic drug approval | Meets FDA/EMA requirements for reference standards in bioequivalence studies [8] |
The use of this deuterated standard is critical for elucidating roxithromycin’s metabolic profile, where hepatic CYP450 enzymes convert ~20–30% of the parent drug into N-demethyl metabolites [1]. By providing a traceable reference, N-Demethyl Roxithromycin-d7 enables researchers to dissect this pathway with high fidelity, informing drug design and therapeutic optimization [6] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: